クロルメチアゾール塩酸塩

概要

説明

Chlormethiazole hydrochloride is a sedative and hypnotic compound originally developed by Hoffmann-La Roche in the 1930s . It is structurally related to thiamine (vitamin B1) and is used primarily for treating and preventing symptoms of acute alcohol withdrawal . Additionally, it has applications in managing agitation, restlessness, short-term insomnia, and Parkinson’s disease in the elderly .

科学的研究の応用

Chlormethiazole hydrochloride has a wide range of scientific research applications:

作用機序

クロルメチアゾール塩酸塩は、GABA A受容体のバルビツール酸/ピクロトキシン部位における正の協同的モジュレーターとして作用します . これは、脳内の主要な抑制性神経伝達物質である神経伝達物質GABAの作用を高めます . このモジュレーションは、不安解消、抗けいれん、鎮静、催眠の効果をもたらします . さらに、クロルメチアゾール塩酸塩は、特にCYP2E1であるシトクロムP450酵素を阻害し、エタノールの代謝を遅らせます .

類似化合物:

フェノバルビタール: GABA A受容体に作用する別の鎮静剤および抗けいれん剤ですが、化学構造が異なります。

ジアゼパム: またGABA A受容体を調節しますが、メカニズムと構造が異なるベンゾジアゼピンです。

チアミン(ビタミンB1): クロルメチアゾール塩酸塩と構造的に関連していますが、鎮静剤ではなく主にビタミンとして機能します.

ユニークさ: クロルメチアゾール塩酸塩は、鎮静剤とシトクロムP450酵素の阻害剤としての二重の作用によりユニークです。 この組み合わせにより、特に急性アルコール離脱の治療と神経保護に効果的です .

生化学分析

Biochemical Properties

Chlormethiazole hydrochloride interacts primarily with the gamma-aminobutyric acid A receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate, an effect indicative of gamma-aminobutyric acid A receptor-channel activation, by increasing the rate of [35S]butyl-bicyclophosphorothionate dissociation and decreasing the binding affinity . This interaction enhances the action of the neurotransmitter gamma-aminobutyric acid at the gamma-aminobutyric acid A receptor, producing sedative, hypnotic, muscle relaxant, and anticonvulsant effects . Additionally, chlormethiazole hydrochloride is a potent inhibitor of the cytochrome P450 2E1 enzyme, which slows down the metabolism of ethanol .

Cellular Effects

Chlormethiazole hydrochloride exerts significant effects on various types of cells and cellular processes. It enhances the inhibitory action of gamma-aminobutyric acid on neurons, leading to increased neuronal inhibition and reduced excitability . This results in sedative and hypnotic effects, making it useful in managing conditions such as acute alcohol withdrawal and agitation. Chlormethiazole hydrochloride also affects cell signaling pathways by modulating the activity of gamma-aminobutyric acid A receptors, which are crucial for maintaining the balance between excitatory and inhibitory neurotransmission in the central nervous system . Furthermore, it influences gene expression and cellular metabolism by altering the activity of enzymes involved in the metabolism of ethanol and other substrates .

Molecular Mechanism

The molecular mechanism of action of chlormethiazole hydrochloride involves its interaction with the gamma-aminobutyric acid A receptor complex. By binding to the barbiturate/picrotoxin site of the receptor, chlormethiazole hydrochloride enhances the action of gamma-aminobutyric acid, the major inhibitory neurotransmitter in the brain . This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . Additionally, chlormethiazole hydrochloride inhibits the cytochrome P450 2E1 enzyme, which plays a role in the metabolism of ethanol and other substances . This inhibition slows down the metabolism of ethanol, contributing to its effectiveness in treating acute alcohol withdrawal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlormethiazole hydrochloride have been observed to change over time. The drug’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that chlormethiazole hydrochloride remains stable under controlled conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to chlormethiazole hydrochloride has been associated with changes in cellular function, including alterations in gene expression and enzyme activity . These effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the drug can lead to adaptive changes in cellular processes .

Dosage Effects in Animal Models

The effects of chlormethiazole hydrochloride vary with different dosages in animal models. At low doses, the drug produces sedative and hypnotic effects, while higher doses can lead to muscle relaxation and anticonvulsant effects . At very high doses, chlormethiazole hydrochloride can cause toxic or adverse effects, including respiratory depression and coma . Studies in animal models have shown that the neuroprotective dose of chlormethiazole hydrochloride in the context of histological neuronal sparing was found to be 6.1 µM in the gerbil model of global ischemia . These findings highlight the importance of carefully monitoring dosage to avoid potential toxicity and adverse effects.

Metabolic Pathways

Chlormethiazole hydrochloride is involved in several metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system. It is a potent inhibitor of the cytochrome P450 2E1 enzyme, which slows down the metabolism of ethanol and other substrates . Additionally, chlormethiazole hydrochloride inhibits the cytochrome P450 2B6 and possibly cytochrome P450 2A6 enzymes, affecting the plasma clearance of substrates metabolized by these enzymes . These interactions can influence metabolic flux and metabolite levels, contributing to the drug’s overall pharmacological effects.

Transport and Distribution

The transport and distribution of chlormethiazole hydrochloride within cells and tissues are influenced by its interaction with transporters and binding proteins. The drug is absorbed and distributed throughout the body, with a particular affinity for the central nervous system . Chlormethiazole hydrochloride is transported across cell membranes and accumulates in tissues where gamma-aminobutyric acid A receptors are abundant . This localization is crucial for its sedative and hypnotic effects, as it allows the drug to modulate inhibitory neurotransmission in the brain .

Subcellular Localization

Chlormethiazole hydrochloride is primarily localized in the central nervous system, where it exerts its effects on gamma-aminobutyric acid A receptors . The drug’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Chlormethiazole hydrochloride’s interaction with gamma-aminobutyric acid A receptors at the cellular membrane is essential for its pharmacological activity, as it enhances the inhibitory action of gamma-aminobutyric acid and reduces neuronal excitability .

準備方法

合成経路および反応条件: クロルメチアゾール塩酸塩は、チアゾール環を含む一連の化学反応によって合成されます。 主要な合成経路には、2-クロロエチルアミン塩酸塩と4-メチルチアゾールの反応が含まれます . 反応条件には、通常、制御された温度と反応を促進するための溶媒の使用が含まれます。

工業生産方法: クロルメチアゾール塩酸塩の工業生産には、ラボ環境と同様の化学反応を使用して、効率と収率を最適化した大規模な合成が含まれます。 このプロセスには、化合物が医薬品基準を満たしていることを保証するための精製手順が含まれます .

化学反応の分析

反応の種類: クロルメチアゾール塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体になる可能性があります。

還元: 還元反応は、チアゾール環またはクロロエチル基を変更できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はさまざまな置換チアゾール化合物を生成する可能性があります .

4. 科学研究への応用

クロルメチアゾール塩酸塩は、幅広い科学研究への応用を持っています。

類似化合物との比較

Phenobarbital: Another sedative and anticonvulsant that acts on the GABA A receptor but has a different chemical structure.

Diazepam: A benzodiazepine that also modulates the GABA A receptor but with a different mechanism and structure.

Thiamine (Vitamin B1): Structurally related to chlormethiazole hydrochloride but functions primarily as a vitamin rather than a sedative.

Uniqueness: Chlormethiazole hydrochloride is unique due to its dual action as a sedative and an inhibitor of cytochrome P450 enzymes. This combination makes it particularly effective in treating acute alcohol withdrawal and providing neuroprotection .

特性

IUPAC Name |

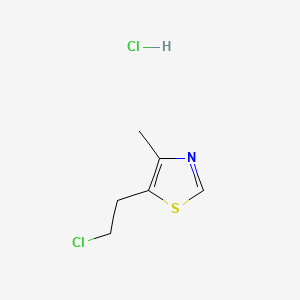

5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXYKSLKNMTBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597589 | |

| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6001-74-7 | |

| Record name | Thiazole, 5-(2-chloroethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomethiazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMETHIAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85223EMG44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。